3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide
Overview
Description
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a sulfur and nitrogen atom within a five-membered ring, making it a valuable subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxides have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The exact mode of action of This compound It’s known that the chemical properties of this heterocyclic system allow it to interact with various electrophiles on spiranic and non-spiranic substrates .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to interact with a variety of c-electrophiles and heteroatom electrophiles .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to be potent inhibitors of hiv-1(iiib)-specific reverse transcriptase in cell culture with ec50 values up to 35 μM .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the chemical properties of this compound allow it to interact with various electrophiles, suggesting that its activity could potentially be influenced by the presence of these electrophiles in the environment .
Biochemical Analysis
Biochemical Properties
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with ATP-sensitive potassium channels, modulating their activity and impacting cellular ion balance . Additionally, this compound can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of AMPA receptors, which are crucial for synaptic transmission and plasticity in neurons . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect the levels of metabolites by modulating enzyme activity and metabolic flux . Additionally, this compound can act as a cofactor for certain enzymatic reactions, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments . The distribution of this compound within the body can influence its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, nitrosation agents, and phosphorus pentasulfide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.
Scientific Research Applications
This compound has diverse applications across multiple fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antineoplastic agent, meaning it can inhibit the growth of tumors . Additionally, its unique properties make it useful in industrial applications, such as the development of new materials and catalysts.
Comparison with Similar Compounds
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide can be compared to other heterocyclic compounds such as 1,2,4-benzothiadiazine-1,1-dioxide and 1,3-diaza-2,4-cyclopentadienes While these compounds share some structural similarities, this compound is unique in its specific arrangement of atoms and its resulting chemical properties
Properties
IUPAC Name |
3-methyl-4,5-dihydro-1,2-thiazole 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-4-2-3-8(6,7)5-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXOWPSNHDMYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244824 | |
Record name | Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881652-46-6 | |
Record name | Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881652-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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